

# Deoxypseudouridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Deoxypseudouridine	
Cat. No.:	B1588945	Get Quote

An In-depth Exploration of the Modified Nucleoside **Deoxypseudouridine**, Detailing its Physicochemical Properties, Synthesis, Biological Significance, and Therapeutic Potential.

#### Introduction

**Deoxypseudouridine** (dΨ) is a naturally occurring modified nucleoside, a C-glycosidic isomer of deoxyuridine. Unlike the canonical nucleosides where the base is linked to the deoxyribose sugar via a C-N bond, **deoxypseudouridine** features a more stable C-C bond between C5 of the uracil base and C1' of the deoxyribose sugar. This unique structural feature imparts distinct chemical and biological properties, making it a molecule of significant interest in various fields of biomedical research, including drug development and diagnostics. This technical guide provides a comprehensive overview of **deoxypseudouridine**, encompassing its fundamental properties, synthesis methodologies, biological roles, and potential therapeutic applications.

### **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **deoxypseudouridine** is fundamental for its application in research and development. Key quantitative data are summarized in the table below.



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub>	N/A
Molecular Weight	244.20 g/mol	N/A
Melting Point	Data not available	N/A
Solubility	Data not available	N/A
1H NMR (D <sub>2</sub> O)	See detailed spectrum data below	N/A
13C NMR (D <sub>2</sub> O)	See detailed spectrum data below	N/A
Mass Spectrometry	See detailed spectrum data below	N/A

#### Spectroscopic Data:

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **deoxypseudouridine**.

- ¹H NMR (Proton Nuclear Magnetic Resonance):Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be listed here if available in the search results.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):Specific chemical shifts (δ) in ppm would be listed here if available in the search results.
- Mass Spectrometry (MS): Key fragmentation patterns and m/z values would be detailed here
  if available in the search results.

Note: Specific quantitative values for melting point, solubility, and detailed, authenticated spectroscopic data for unmodified **deoxypseudouridine** were not readily available in the public domain at the time of this compilation.

# **Synthesis of Deoxypseudouridine**

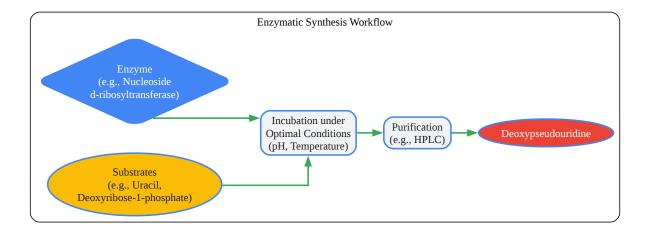


The synthesis of **deoxypseudouridine** can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and the need for specific modifications.

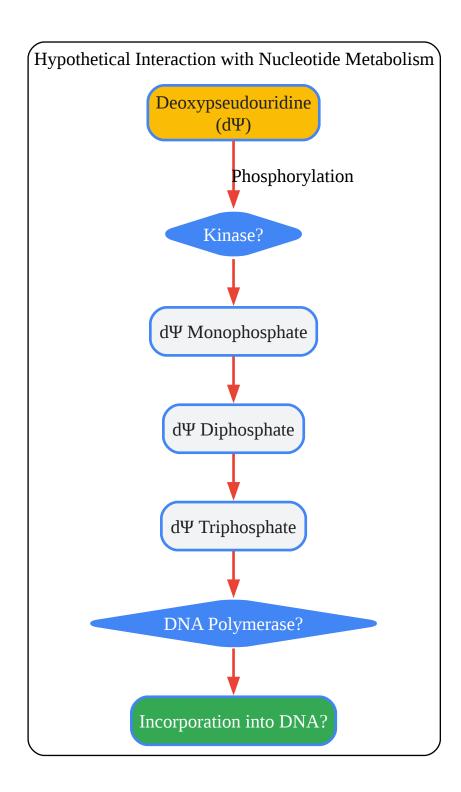
## **Chemical Synthesis**

Chemical synthesis provides a versatile route to **deoxypseudouridine** and its analogs. A general workflow for the chemical synthesis of a modified nucleoside like **deoxypseudouridine** is outlined below.

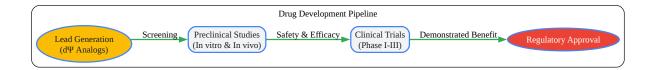












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